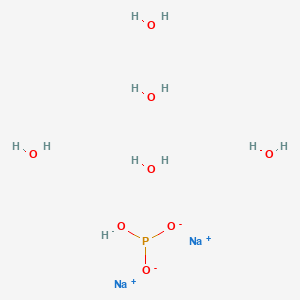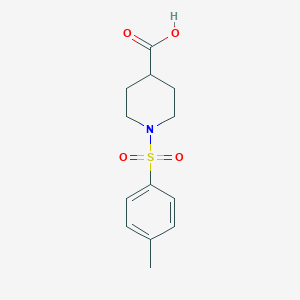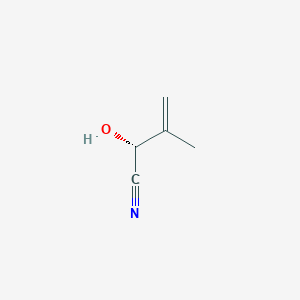
(2r)-2-Hydroxy-3-methylbut-3-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r)-2-Hydroxy-3-methylbut-3-enenitrile, also known as HMBN, is a chemical compound that belongs to the class of nitriles. It is a colorless liquid that has a strong odor and is soluble in water. HMBN has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The exact mechanism of action of (2r)-2-Hydroxy-3-methylbut-3-enenitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes in both bacteria and viruses, which may contribute to its antimicrobial properties. In cancer cells, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been shown to induce apoptosis, or programmed cell death, which may explain its potential as a cancer treatment.
Biochemische Und Physiologische Effekte
(2r)-2-Hydroxy-3-methylbut-3-enenitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (2r)-2-Hydroxy-3-methylbut-3-enenitrile can inhibit the growth of various bacteria, viruses, and fungi. It has also been shown to inhibit the growth of cancer cells. In animal studies, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2r)-2-Hydroxy-3-methylbut-3-enenitrile in lab experiments is its relatively simple synthesis method. (2r)-2-Hydroxy-3-methylbut-3-enenitrile can be synthesized on a large scale, which makes it a cost-effective option for researchers. However, one limitation of using (2r)-2-Hydroxy-3-methylbut-3-enenitrile in lab experiments is its strong odor, which can be unpleasant to work with. Additionally, (2r)-2-Hydroxy-3-methylbut-3-enenitrile can be toxic if ingested or inhaled, so proper safety precautions must be taken when working with this compound.
Zukünftige Richtungen
There are several potential future directions for research on (2r)-2-Hydroxy-3-methylbut-3-enenitrile. One area of interest is its potential use as a cancer treatment. Further studies are needed to determine the efficacy and safety of (2r)-2-Hydroxy-3-methylbut-3-enenitrile in vivo. Another area of interest is its potential use as a pesticide. Further studies are needed to determine the effectiveness of (2r)-2-Hydroxy-3-methylbut-3-enenitrile as a pesticide and its potential impact on the environment. Additionally, (2r)-2-Hydroxy-3-methylbut-3-enenitrile's potential as a polymer additive could be further explored, as it may have applications in the development of new materials with improved mechanical properties.
Synthesemethoden
(2r)-2-Hydroxy-3-methylbut-3-enenitrile can be synthesized by the reaction of acetaldehyde cyanohydrin with methyl vinyl ketone in the presence of a base catalyst. The reaction yields (2r)-2-Hydroxy-3-methylbut-3-enenitrile as the major product, along with some minor byproducts. The synthesis of (2r)-2-Hydroxy-3-methylbut-3-enenitrile is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
(2r)-2-Hydroxy-3-methylbut-3-enenitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been shown to have antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In the agrochemical industry, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. In the materials science field, (2r)-2-Hydroxy-3-methylbut-3-enenitrile has been studied for its potential use as a polymer additive, as it can improve the mechanical properties of polymers.
Eigenschaften
CAS-Nummer |
147600-17-7 |
|---|---|
Produktname |
(2r)-2-Hydroxy-3-methylbut-3-enenitrile |
Molekularformel |
C5H7NO |
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-3-methylbut-3-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-4(2)5(7)3-6/h5,7H,1H2,2H3/t5-/m0/s1 |
InChI-Schlüssel |
WKRMIWMWBWPVQH-YFKPBYRVSA-N |
Isomerische SMILES |
CC(=C)[C@H](C#N)O |
SMILES |
CC(=C)C(C#N)O |
Kanonische SMILES |
CC(=C)C(C#N)O |
Synonyme |
(R)-2-HYDROXY-3-METHYL-3-BUTENENITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)
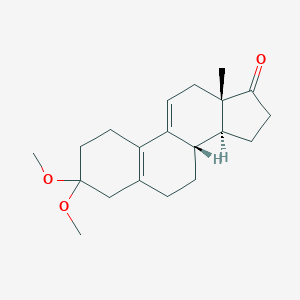
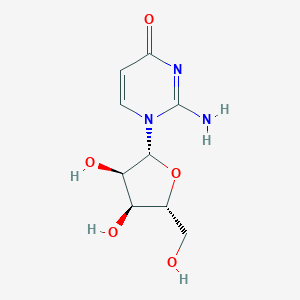
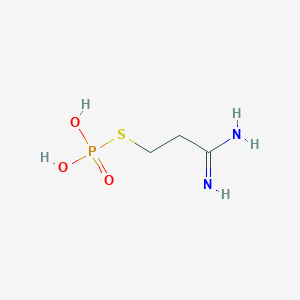
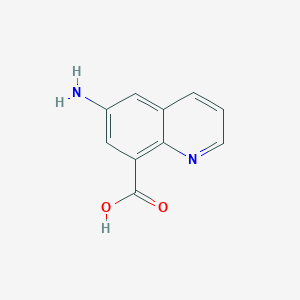
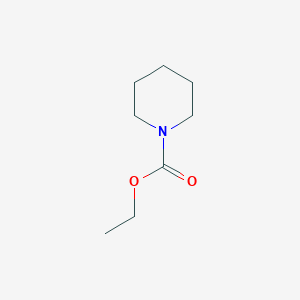
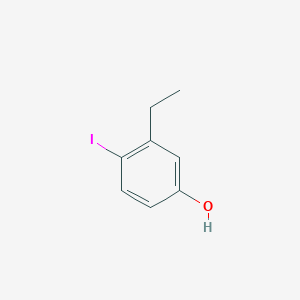

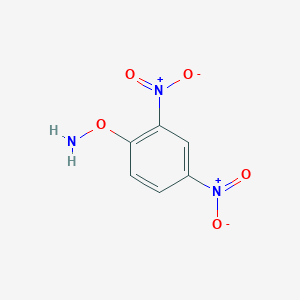
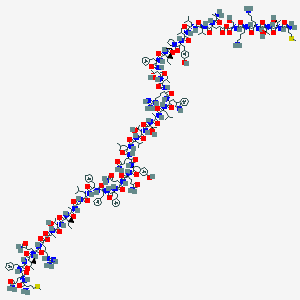
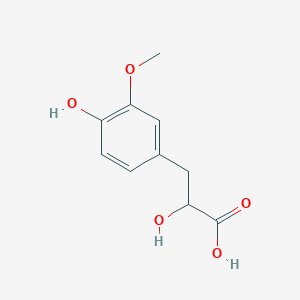
![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)
